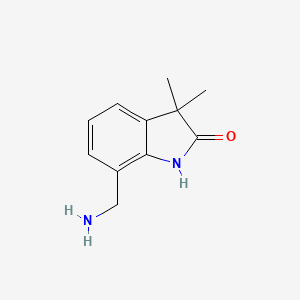
7-(Aminomethyl)-3,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Aminomethyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an aminomethyl group attached to the indoline core, making it a valuable target for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-3,3-dimethylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethynylanilines with secondary amines and aldehydes in the presence of a copper catalyst. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of isocyanide reagents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 7-(Aminomethyl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoles.
Reduction: Reduction reactions can modify the functional groups attached to the indoline core.
Common Reagents and Conditions:
Oxidation: Transition-metal/quinone complexes are effective catalysts for aerobic dehydrogenation of indolines.
Reduction: Reductive cyclization using aminoguanidine and CO2 in the presence of triethoxysilane.
Substitution: Quaternary ammonium salts like PhMe3NI and PhEt3NI are used for monoselective N-alkylations.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can be further utilized in pharmaceutical and chemical research.
科学的研究の応用
7-(Aminomethyl)-3,3-dimethylindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 7-(Aminomethyl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
7-Deaza-7-Aminomethyl-Guanine: Shares structural similarities but differs in its biological activity and applications.
4-Aminomethyl-7-Benzyloxy-2H-chromen-2-one: Another compound with a similar aminomethyl group but different core structure and properties.
Uniqueness: 7-(Aminomethyl)-3,3-dimethylindolin-2-one is unique due to its specific indoline core and the presence of the aminomethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
7-(aminomethyl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
InChIキー |
PECOYGRTDPMKNF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC(=C2NC1=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


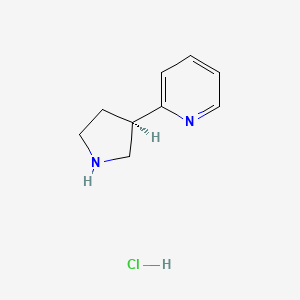
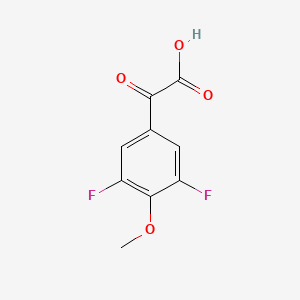
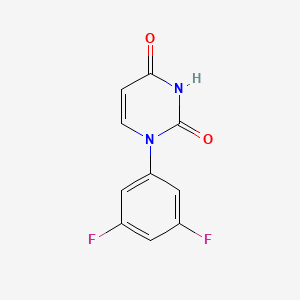
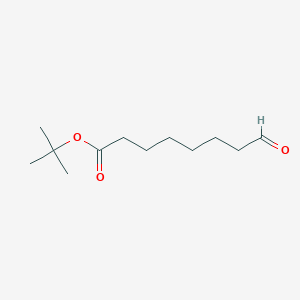
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)

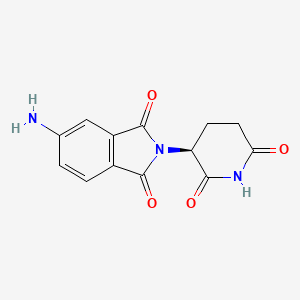
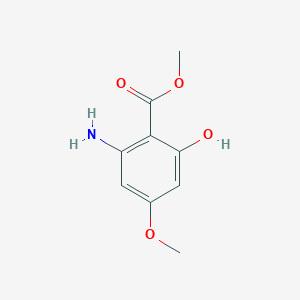

![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
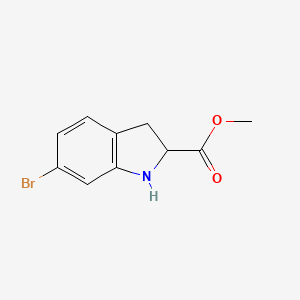
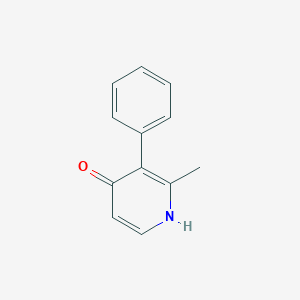
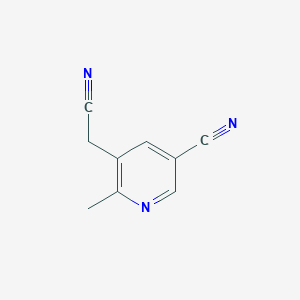
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
